molecular formula C18H18N2O3S B8490167 Ethyl 4-amino-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8490167
M. Wt: 342.4 g/mol
InChI Key: IBUYYWDLGDOLBD-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

A mixture of 2-amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile (1 g, 4.34 mmol) (Description 13), ethyl acetoacetate (0.550 mL, 4.34 mmol) and SnCl4 (1.019 mL, 8.68 mmol) in toluene (25 mL) was stirred at RT for 30 min followed by reflux for 3 h. After cooling to RT, the mixture was quenched with 2M NaOH (50 mL) and extracted with ethyl acetate (3×40 mL). The combined organics were washed with brine (50 mL), dried and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane, to give the title compound (915 mg). LCMS (A) m/z: 343 [M+1]+, Rt 1.25 min (acidic).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
1.019 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)[C:6]=1[C:7]#[N:8].[C:17]([O:23][CH2:24][CH3:25])(=[O:22])[CH2:18][C:19]([CH3:21])=O.Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1>[NH2:8][C:7]1[C:18]([C:17]([O:23][CH2:24][CH3:25])=[O:22])=[C:19]([CH3:21])[N:1]=[C:2]2[S:3][CH:4]=[C:5]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=3)[C:6]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC=C(C1C#N)C1=CC(=CC=C1)OC
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
SnCl4
Quantity
1.019 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 2M NaOH (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2C2=CC(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 915 mg
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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